

Velmupressin Acetate: A Technical Deep Dive into its Mechanism of Action

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Compound of Interest

Compound Name: Velmupressin acetate

Cat. No.: B612725

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Abstract

Velmupressin acetate is a potent and selective synthetic peptide agonist of the vasopressin V2 receptor (V2R).^{[1][2]} Its high affinity and selectivity for the V2R make it a subject of significant interest for therapeutic applications where targeted activation of this receptor is desired, such as in the treatment of nocturia. This technical guide provides a comprehensive overview of the mechanism of action of **velmupressin acetate**, including its molecular interactions, downstream signaling pathways, and the experimental methodologies used to characterize its activity.

Introduction to Velmupressin Acetate and the V2 Receptor

Velmupressin acetate is a synthetic analogue of the naturally occurring antidiuretic hormone, vasopressin.^[3] Unlike the endogenous hormone which also significantly interacts with V1a and V1b receptors, **velmupressin acetate** has been specifically designed for high selectivity towards the V2 receptor.^[3] The V2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is primarily expressed on the basolateral membrane of the principal cells in the kidney's collecting ducts. Its activation is central to the regulation of water reabsorption and, consequently, urine concentration.

Quantitative Analysis of Receptor Affinity and Potency

The pharmacological profile of **velmupressin acetate** is defined by its high potency at the V2 receptor and its selectivity over other related vasopressin and oxytocin receptors. The following tables summarize the key quantitative data that has been determined for velmupressin.

Compound	Receptor	Species	EC50 (nM)	Reference
Velmupressin	V2R	Human (hV2R)	0.07	[2]
Velmupressin	V2R	Rat (rV2R)	0.02	[2]

Table 1: Potency of Velmupressin at the V2 Receptor

Compound	Receptor	Species	EC50 (nM)	Selectivity (fold vs. hV2R)	Reference
Velmupressin	hV1b Receptor	Human	110	~1571	[2]

Table 2: Selectivity Profile of Velmupressin

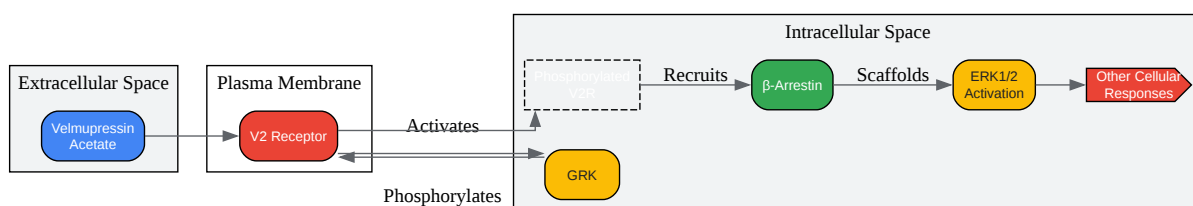
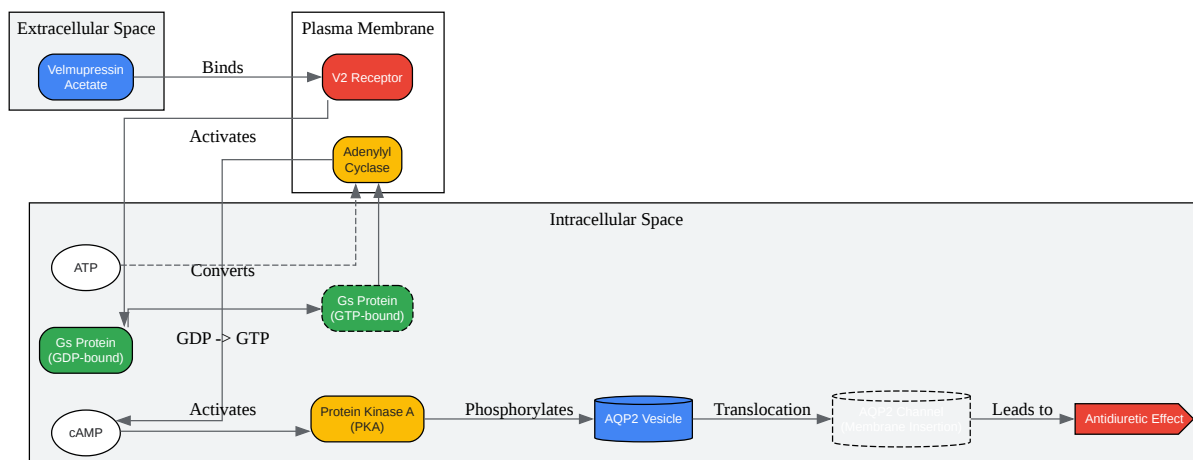
Signaling Pathways of Velmupressin Acetate

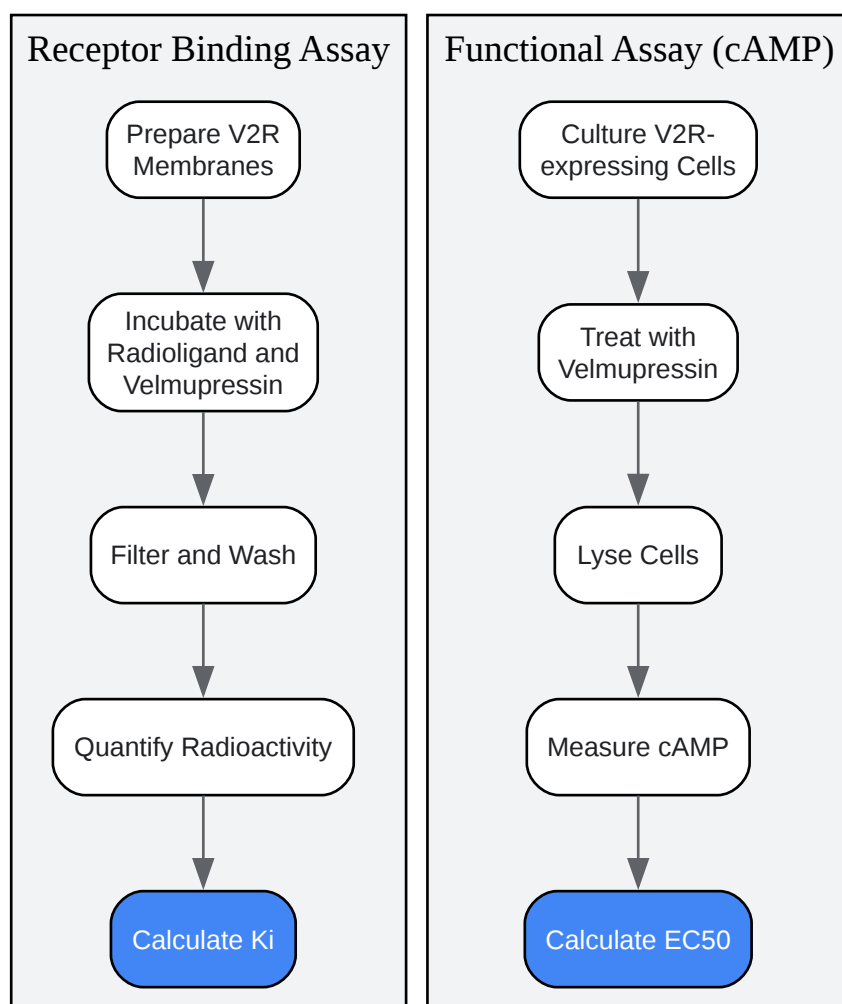
The mechanism of action of **velmupressin acetate** is initiated by its binding to the V2 receptor, which triggers a cascade of intracellular signaling events. The primary and best-characterized pathway is the canonical Gs-cAMP pathway. Emerging evidence also suggests the potential for a β -arrestin-mediated signaling cascade.

Canonical Gs-cAMP Signaling Pathway

Upon binding of **velmupressin acetate** to the V2 receptor, a conformational change in the receptor leads to the activation of the associated heterotrimeric Gs protein. This activation involves the exchange of GDP for GTP on the α -subunit of the Gs protein (G α s). The activated G α s-GTP complex then dissociates from the $\beta\gamma$ -subunits and stimulates the activity of adenylyl

cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, most notably the aquaporin-2 (AQP2) water channels. This phosphorylation promotes the translocation of AQP2-containing vesicles to the apical membrane of the collecting duct cells and their insertion into the membrane. The increased number of AQP2 channels in the apical membrane enhances water reabsorption from the tubular fluid back into the bloodstream, resulting in a more concentrated urine and an antidiuretic effect.





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